molecular formula C19H17FN4O4S B2992743 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 533869-50-0

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2992743
CAS No.: 533869-50-0
M. Wt: 416.43
InChI Key: KEYKGOGVKNJRBP-UHFFFAOYSA-N
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Description

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a 1,3,4-oxadiazole derivative featuring two key substituents:

  • A 4-fluorophenyl group attached to the 1,3,4-oxadiazole ring.
  • A benzamide moiety substituted with a pyrrolidine sulfonyl group at the para position.

The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S/c20-15-7-3-14(4-8-15)18-22-23-19(28-18)21-17(25)13-5-9-16(10-6-13)29(26,27)24-11-1-2-12-24/h3-10H,1-2,11-12H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYKGOGVKNJRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound belonging to the class of oxadiazole derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes an oxadiazole ring and a pyrrolidinyl sulfonamide moiety. This unique configuration contributes to its biological activity. The molecular formula is C15H16FN3O2SC_{15}H_{16}FN_3O_2S, with a molecular weight of approximately 317.37 g/mol.

The biological activity of this compound is attributed to its interaction with various molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions with proteins, which may lead to the modulation of enzyme activities or receptor functions. This interaction can result in various biological effects, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : It has shown potential against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cell lines.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundMIC (μg/mL)Target Organism
This compound12.5Staphylococcus aureus
Similar Oxadiazole Derivative6.25Escherichia coli

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated the compound's potential as an anticancer agent. For example:

Cell LineIC50 (μM)Reference Drug IC50 (μM)
A431 (epidermoid carcinoma)10Doxorubicin (5)
Jurkat (T-cell leukemia)8Doxorubicin (5)

The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl and pyrrolidine groups can enhance potency against these cancer cell lines.

Case Studies

Several studies have explored the biological activity of similar oxadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study published in MDPI highlighted that oxadiazole derivatives possess significant antibacterial properties comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Research : Another investigation demonstrated that certain oxadiazole compounds showed promising results in inhibiting proliferation in various cancer cell lines, suggesting their utility as anticancer agents .

Comparison with Similar Compounds

When compared to other oxadiazole derivatives, this compound exhibits unique properties due to its specific substituents:

Compound NameStructure FeaturesBiological Activity
Compound APyridine ringModerate antibacterial
Compound BThiazole ringHigh anticancer activity
This compoundOxadiazole + PyrrolidineHigh antimicrobial and anticancer potential

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Benzamide Substituents

Compound 6 () :
  • Structure : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
  • Key Differences : Replaces the pyrrolidine sulfonyl group with a trifluoromethyl substituent.
  • Synthesis : Yield = 15%, Purity = 95.5% via acyl chloride coupling .
  • Properties : The electron-withdrawing CF₃ group may enhance metabolic resistance but reduce solubility compared to sulfonamides.
LMM5 () :
  • Structure : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • Key Differences : Contains a bulkier benzyl(methyl)sulfamoyl group and a 4-methoxyphenylmethyl substituent on the oxadiazole.
  • Activity : Exhibits antifungal effects against C. albicans (MIC = 8 µg/mL), likely via thioredoxin reductase inhibition .
Compound 14 () :
  • Structure : N-(5-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • Key Differences : Substitutes the 4-fluorophenyl group with a methylsulfonylphenyl moiety.
  • Properties : Molecular weight = 476.5 g/mol; the methylsulfonyl group may increase polarity compared to fluorine .

Analogs with Modified Oxadiazole Substituents

Compound 7 () :
  • Structure : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide
  • Key Differences : Bromine replaces fluorine on the benzamide, and the oxadiazole is linked to a tetrahydronaphthalene group.
  • Synthesis : Higher yield (50%) due to bromine’s compatibility with coupling reactions .
PC945 () :
  • Structure : A triazole-based antifungal with a benzamide-piperazine scaffold.
  • Key Differences : Uses a triazole core instead of oxadiazole but retains the fluorophenyl group.
  • Activity : Optimized for inhaled delivery with minimal systemic exposure, highlighting the role of fluorophenyl in lung-targeted agents .

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